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Compound of Interest

Compound Name: 4-Chloro-5-nitropyrimidin-2-amine

Cat. No.: B170380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-5-nitropyrimidin-2-amine, a key intermediate in medicinal chemistry and drug
development. Due to the limited availability of published experimental data for this specific
compound, this guide presents predicted data and data from closely related analogs to provide
valuable reference points for researchers. Detailed experimental protocols for acquiring
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also
included.

Spectroscopic Data

While specific experimental spectra for 4-Chloro-5-nitropyrimidin-2-amine are not readily
available in the public domain, data for structurally similar compounds can provide useful
insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules.
For 4-Chloro-5-nitropyrimidin-2-amine, one would expect a simple spectrum in the aromatic
region for the single pyrimidine proton and signals for the amine protons.

Table 1: Predicted *H NMR Chemical Shifts for 4-Chloro-5-nitropyrimidin-2-amine
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Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

H6 8.5-9.0 Singlet

NH:z 7.0-8.0 Broad Singlet

Table 2: Predicted *3C NMR Chemical Shifts for 4-Chloro-5-nitropyrimidin-2-amine

Carbon Predicted Chemical Shift (6, ppm)
C2 158 - 162
C4 155 - 160
C5 130 - 135
C6 150 - 155

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 4-Chloro-5-nitropyrimidin-2-amine would be characterized by absorptions corresponding
to the N-H stretches of the amine group, the N=0O stretches of the nitro group, and vibrations of

the pyrimidine ring.

Table 3: Expected IR Absorption Bands for 4-Chloro-5-nitropyrimidin-2-amine
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. Expected Absorption .
Functional Group Intensity
Range (cm™?)

N-H Stretch (Amine) 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
N=0 Asymmetric Stretch

] 1520 - 1560 Strong
(Nitro)
N=0O Symmetric Stretch (Nitro) 1345 - 1385 Strong
C=N Stretch (Pyrimidine Ring) 1600 - 1680 Medium
C-CI Stretch 600 - 800 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of its molecular weight and elemental
composition. For 4-Chloro-5-nitropyrimidin-2-amine, the mass spectrum would show a
molecular ion peak and characteristic isotopic patterns due to the presence of chlorine. A
related compound, 2-chloro-4-amino-5-nitropyrimidine, showed a measured m/z of 175.0
([M+H]*) in a liquid chromatography-mass spectrometry (LCMS) analysis.[1]

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-5-nitropyrimidin-2-amine

lon Predicted m/z Notes
[M]* 174.0 Corresponding to 3>Cl isotope
Corresponding to 3’Cl isotope
[M+2]* 176.0 ) ]
(approx. 1/3 intensity of M™*)
[M+H]*+ 175.0 Corresponding to 3°Cl isotope
Corresponding to 3’Cl isotope
[M+H+2]+ 177.0 (approx. 1/3 intensity of

[M+H]*)
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Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed
above.

NMR Spectroscopy

Sample Preparation:
e Weigh 5-10 mg of the purified 4-Chloro-5-nitropyrimidin-2-amine.

» Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:

e The 'H and 3C NMR spectra can be recorded on a 400 MHz or 500 MHz NMR
spectrometer.

e For 'H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of
scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e For 3C NMR, a spectral width of 0-200 ppm is appropriate, with a larger number of scans
and a relaxation delay of 2-5 seconds.

o Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.qg.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of dry 4-Chloro-5-nitropyrimidin-2-amine with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle until a fine, homogeneous powder is obtained.

e Place a portion of the powder into a pellet-forming die.
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e Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm~* with a resolution of 4 cm~1.

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of 4-Chloro-5-nitropyrimidin-2-amine (approximately 1 mg/mL) in
a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (LC-MS with Electrospray lonization - ESI):

The sample is introduced into the mass spectrometer via a liquid chromatograph.

Electrospray ionization in positive ion mode is a common method for this type of compound.

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range
appropriate for the expected molecular weight (e.g., m/z 50-500).

The data system records the abundance of ions at each m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Chloro-5-nitropyrimidin-2-amine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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